molecular formula C26H37NO4Si B12825038 tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B12825038
M. Wt: 455.7 g/mol
InChI Key: YZDMQLSOYVPEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diphenylsilyl group, and an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps, starting from simpler precursors One common route involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The azetidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl and diphenylsilyl groups provide steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(methoxymethyl)azetidine-1-carboxylate
  • tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(aminomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyldiphenylsilyl groups. These groups confer specific reactivity and stability, making the compound versatile for various applications. The azetidine ring also adds to its uniqueness, providing a rigid and constrained structure that can influence its biological activity.

Properties

IUPAC Name

tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23,28H,17-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDMQLSOYVPEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.